molecular formula C7H10O B073562 1-Cyclohexene-1-carboxaldehyde CAS No. 1192-88-7

1-Cyclohexene-1-carboxaldehyde

Cat. No.: B073562
CAS No.: 1192-88-7
M. Wt: 110.15 g/mol
InChI Key: OANSOJSBHVENEI-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxaldehyde is an organic compound with the molecular formula C7H10O. It is an α,β-unsaturated aldehyde, characterized by a cyclohexene ring with a formyl group attached to the first carbon atom. This compound is known for its colorless liquid form and distinctive aroma .

Mechanism of Action

Target of Action

1-Cyclohexene-1-carboxaldehyde is an α,β-unsaturated aldehyde

Mode of Action

As an α,β-unsaturated aldehyde, it may participate in reactions involving the addition of nucleophiles to the β-carbon, a characteristic reaction of α,β-unsaturated carbonyl compounds .

Biochemical Pathways

This compound participates in the synthesis of benzopyrans . Benzopyrans are a class of organic compounds that are part of many bioactive molecules. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.

Result of Action

It’s known to participate in the synthesis of benzopyrans , which are bioactive molecules with various potential effects on cells, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-cyclohexene-1-carboxylic acid.

    Reduction: It can be reduced to form cyclohexanemethanol.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are often employed.

Major Products:

    Oxidation: 1-Cyclohexene-1-carboxylic acid.

    Reduction: Cyclohexanemethanol.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-Cyclohexene-1-carboxaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its α,β-unsaturated aldehyde structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions and form diverse products highlights its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

cyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANSOJSBHVENEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409257
Record name 1-Cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-88-7, 1321-16-0
Record name 1-Cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexenecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7.1 g norbornene and 1 atm O2 were passed over 100 mg of this material at 280° C. for 2 hours, yielding in a partial conversion 99 mg norbornanone (relative yield 70%) and 43 mg cyclohexene carboxaldehyde (relative yield 30%) with a turnover frequency of 160 moles total product per mole Rh per hr.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexene-1-carboxaldehyde
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1-Cyclohexene-1-carboxaldehyde
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1-Cyclohexene-1-carboxaldehyde
Reactant of Route 4
1-Cyclohexene-1-carboxaldehyde
Reactant of Route 5
1-Cyclohexene-1-carboxaldehyde
Reactant of Route 6
1-Cyclohexene-1-carboxaldehyde

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